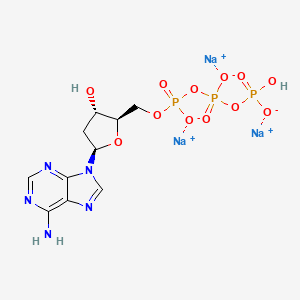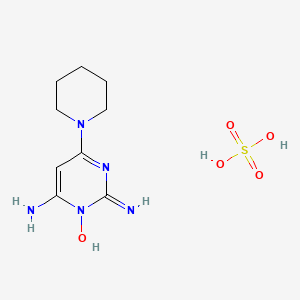
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is a coordination compound that features a palladium center coordinated to two chlorine atoms and a ligand derived from quinoline and oxazolidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine typically involves the reaction of palladium(II) chloride with 2-quinolin-2-yl-1,3-oxazolidine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Types of Reactions:
Substitution Reactions: this compound can undergo ligand substitution reactions where the chlorine atoms or the quinoline-oxazolidine ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can participate in oxidation and reduction reactions, which are crucial in catalytic cycles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas, oxygen, or other oxidizing and reducing agents are used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new palladium complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used, but can include various palladium oxidation states and organic products.
Aplicaciones Científicas De Investigación
Chemistry: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties can enhance the efficiency of chemical processes, reducing costs and improving yields.
Mecanismo De Acción
The mechanism of action of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine in catalytic processes involves the coordination of the palladium center to substrates, facilitating their transformation through various reaction pathways. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Molecular Targets and Pathways: In biological systems, the compound can interact with biomolecules such as proteins and DNA, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the ligands coordinated to the palladium center.
Comparación Con Compuestos Similares
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
Comparison: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which can influence its reactivity and coordination properties. Compared to similar compounds, it may offer different catalytic activities and selectivities, making it a valuable addition to the family of palladium complexes used in catalysis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H12Cl2N2OPd |
|---|---|
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C12H12N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6,12-13H,7-8H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
SAHPTPRSOYPCNN-UHFFFAOYSA-L |
SMILES canónico |
C1COC(N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)




![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
